3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid
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Overview
Description
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid is a zwitterionic buffering agent commonly used in biochemical and molecular biology research. It is known for its ability to maintain stable pH levels in solutions, making it valuable in various experimental conditions. This compound is particularly useful in maintaining the pH of biological samples, ensuring the stability and activity of enzymes and other proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropropane-1-sulfonic acid and diethanolamine.
Reaction: The 3-chloropropane-1-sulfonic acid is reacted with diethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the diethanolamine group.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the final compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the starting materials under controlled conditions.
Continuous Stirring: Continuous stirring ensures uniform reaction conditions and efficient mixing of reactants.
Purification: Industrial purification methods may include distillation, crystallization, and filtration to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones.
Reduction: Reduction can yield alcohols or amines, depending on the specific conditions.
Substitution: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Biochemistry: It is used as a buffering agent in enzyme assays, protein purification, and other biochemical experiments.
Molecular Biology: The compound helps maintain pH stability in nucleic acid electrophoresis and other molecular biology techniques.
Medicine: It is used in diagnostic assays and as a component in pharmaceutical formulations.
Industry: The compound is employed in the production of cosmetics, personal care products, and other industrial applications where pH control is crucial.
Mechanism of Action
The buffering action of 3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in solutions. The sulfonic acid group can release protons (H⁺) in basic conditions, while the amino group can accept protons in acidic conditions. This dual functionality allows the compound to resist changes in pH when acids or bases are added to the solution.
Comparison with Similar Compounds
Similar Compounds
- 2-[bis(2-hydroxyethyl)amino]ethanesulfonic acid
- 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
- N,N-bis(2-hydroxyethyl)glycine
Uniqueness
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in stabilizing proteins and enzymes in aqueous solutions. Additionally, its zwitterionic nature ensures minimal interference with biological processes, making it a preferred choice in sensitive biochemical and molecular biology applications.
Biological Activity
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid, commonly known as BES , is a buffering agent widely utilized in biological and biochemical research. This article delves into its biological activity, focusing on its role in maintaining pH stability, interactions with biomolecules, and potential therapeutic applications.
- Chemical Formula : C₇H₁₈N₂O₄S
- Molecular Weight : 194.30 g/mol
- pKa : Approximately 7.5, making it effective in physiological pH ranges (6.8-8.2) for various biological applications .
Biological Role
BES is primarily used as a biological buffer . Its ability to resist changes in pH makes it crucial for:
- Cell Culture : Maintaining optimal pH levels for cell viability and function.
- Enzyme Assays : Providing a stable environment for enzymatic reactions, which are often pH-sensitive.
- Electrophoretic Applications : Facilitating the separation of biomolecules based on charge and size .
The buffering capacity of BES arises from its ability to donate and accept protons (H⁺ ions), thus stabilizing the pH in biological systems. This is particularly important in processes such as:
- Protein Folding : Proper folding of proteins is sensitive to pH; buffers like BES help maintain conditions conducive to correct folding.
- Metabolic Reactions : Many metabolic pathways are pH-dependent; BES ensures that these pathways operate efficiently under physiological conditions .
1. Stability in Cell Culture
A study demonstrated that BES effectively maintained pH stability in cell culture media over extended periods, enhancing cell growth and viability compared to other buffers like HEPES and MOPS .
2. Enzyme Activity
Research indicated that BES provided a more favorable environment for enzyme activity compared to traditional buffers. For instance, enzyme assays conducted at varying pH levels showed that BES maintained optimal activity levels for enzymes such as alkaline phosphatase and lactate dehydrogenase .
3. Interaction with Metal Ions
BES has been shown to interact with metal ions, influencing their bioavailability and activity in biological systems. A study quantified the binding interactions between Cu(II) ions and peptides in the presence of BES, revealing significant implications for metal ion homeostasis in cellular environments .
Comparative Analysis of Buffers
The following table compares the properties of BES with other common biological buffers:
Buffer | pKa | Effective pH Range | Solubility | Toxicity |
---|---|---|---|---|
BES | 7.5 | 6.8 - 8.2 | High | Low |
HEPES | 7.5 | 6.8 - 8.2 | High | Low |
MOPS | 7.2 | 6.5 - 7.9 | Moderate | Low |
Tris | 8.1 | 7 - 9 | High | Moderate |
Conclusions
This compound is a versatile buffering agent with significant biological activity, particularly in maintaining physiological pH levels critical for various biochemical processes. Its low toxicity and high solubility make it an ideal choice for laboratory applications involving cell cultures, enzyme assays, and electrophoresis.
Further research into its interactions with biomolecules and potential therapeutic applications could enhance our understanding of its role in biological systems.
Properties
CAS No. |
58431-91-7 |
---|---|
Molecular Formula |
C7H17NO5S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-[bis(2-hydroxyethyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C7H17NO5S/c9-5-3-8(4-6-10)2-1-7-14(11,12)13/h9-10H,1-7H2,(H,11,12,13) |
InChI Key |
PDFGVCYGRLLUDE-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCO)CCO)CS(=O)(=O)O |
Purity |
0 |
Origin of Product |
United States |
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